6-Chloro-2-methylnicotinic acid
Overview
Description
6-Chloro-2-methylnicotinic acid is an organic compound with the molecular formula C₇H₆ClNO₂ It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-methylnicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylnicotinic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as the chlorinating agents under reflux conditions. The reaction proceeds as follows:
2-Methylnicotinic acid+Thionyl chloride→6-Chloro-2-methylnicotinic acid+Sulfur dioxide+Hydrogen chloride
Another method involves the Suzuki-Miyaura coupling reaction, where this compound is formed by coupling 2-methyl-3-pyridineboronic acid with 6-chloropyridine-3-boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The crude product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form 6-chloro-2-carboxynicotinic acid.
Reduction: The carboxylic acid group can be reduced to form 6-chloro-2-methylpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-Chloro-2-carboxynicotinic acid.
Reduction: 6-Chloro-2-methylpyridine.
Substitution: Various substituted nicotinic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-methylnicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylnicotinic acid
- 6-Methyl-2-chloronicotinic acid
- 2-Methyl-6-chloronicotinic acid
Uniqueness
6-Chloro-2-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chlorine and methyl groups confer unique reactivity and potential biological activity compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
6-chloro-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDEIVHYSOLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673138 | |
Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137129-98-7 | |
Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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